4\'-Epidoxorubicin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

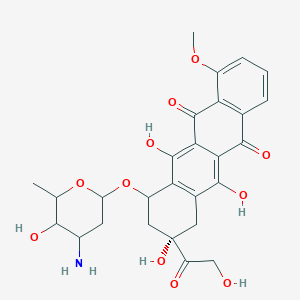

Epirubicin is an anthracycline drug primarily used in chemotherapy. It is known for its effectiveness in treating various types of cancer, including breast cancer, ovarian cancer, gastric cancer, lung cancer, and lymphomas . Epirubicin works by intercalating DNA strands, which inhibits DNA and RNA synthesis, ultimately leading to cell death .

準備方法

Epirubicin is synthesized through a series of chemical reactions. The synthetic route involves the modification of doxorubicin, another anthracycline antibiotic. The key step in the synthesis is the epimerization of the hydroxyl group at the 4’ position of the sugar moiety, which differentiates epirubicin from doxorubicin . Industrial production methods involve large-scale chemical synthesis, followed by purification processes to ensure the compound’s purity and efficacy .

化学反応の分析

Epirubicin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. It is highly unstable under alkaline hydrolysis even at room temperature and unstable to acid hydrolysis at elevated temperatures . The compound also undergoes oxidative degradation, forming several oxidative products such as 2-hydroxy-8-desacetylepirubicin-8-hydroperoxide and 4-hydroxy-8-desacetylepirubicin-8-hydroperoxide . Common reagents used in these reactions include ammonium formate, acetonitrile, and methanol .

科学的研究の応用

Epirubicin has a wide range of scientific research applications. In medicine, it is used as a chemotherapy agent to treat various cancers . It is also being studied for its potential use in treating sepsis and septic shock, as it promotes tissue damage control and lessens the severity of sepsis . In addition, epirubicin is used in intravesical chemotherapy for non-muscle invasive bladder cancer . Its ability to intercalate DNA makes it a valuable tool in molecular biology research, particularly in studies involving DNA damage and repair mechanisms .

作用機序

Epirubicin exerts its effects by intercalating between DNA base pairs, which inhibits the synthesis and function of DNA and RNA . This intercalation results in the formation of a complex that inhibits topoisomerase II activity, preventing the religation portion of the ligation-religation reaction catalyzed by topoisomerase II . This leads to DNA cleavage and ultimately cell death . Epirubicin also generates free radicals that cause additional damage to DNA and cell membranes .

類似化合物との比較

Epirubicin is similar to other anthracyclines such as doxorubicin, daunorubicin, and idarubicin . epirubicin has a different spatial orientation of the hydroxyl group at the 4’ carbon of the sugar, which accounts for its faster elimination and reduced toxicity compared to doxorubicin . This unique feature makes epirubicin a preferred choice in some chemotherapy regimens due to its lower side-effect profile . Other similar compounds include mitoxantrone and valrubicin, which also belong to the anthracycline family and share similar mechanisms of action .

特性

分子式 |

C27H29NO11 |

|---|---|

分子量 |

543.5 g/mol |

IUPAC名 |

(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10?,13?,15?,17?,22?,27-/m0/s1 |

InChIキー |

AOJJSUZBOXZQNB-UFIVDHBISA-N |

異性体SMILES |

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |

正規SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (3S)-3-[(oxetan-3-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14783058.png)

![(23R)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-2(7),3,5-triene-16,22-dione](/img/structure/B14783065.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methoxyphenyl)-6,9-dihydro-1H-purin-6-one](/img/structure/B14783066.png)

![3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B14783073.png)

![tert-butyl 7-(phenylmethoxycarbonylamino)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate](/img/structure/B14783102.png)

![2-amino-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14783109.png)

![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B14783128.png)

![5-cyclohexyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14783152.png)

![N-(2-((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)-3-(trifluoromethyl)phenyl)-2-(diphenylphosphino)benzamide](/img/structure/B14783160.png)